Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 2-nitrobenzamido substituent at the 3-position and an ethyl ester group at the 2-position of the benzofuran core. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and enzyme inhibition applications .
The synthesis of this compound typically involves:
Formation of the benzofuran core: Cyclocondensation of salicylaldehyde derivatives with ethyl bromoacetate or chloroacetate in the presence of bases like K₂CO₃ .
Functionalization: Introduction of the 2-nitrobenzamido group via amidation reactions using 2-nitrobenzoyl chloride or activated carboxylic acid derivatives .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(12-8-4-6-10-14(12)26-16)19-17(21)11-7-3-5-9-13(11)20(23)24/h3-10H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAWUQDJIRHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate is then further reacted with 2-nitrobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted benzofuran derivatives can be obtained.
Scientific Research Applications
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate is not well-documented. benzofuran derivatives typically exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors involved in various biological processes, leading to their observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The presence of nitro groups correlates with antiparasitic (e.g., compound 20a) and antitubercular activity (compound 4c) . The target compound’s 2-nitrobenzamido group may confer similar bioactivity, though experimental validation is needed.
- Structural Flexibility : Piperazine and morpholine substituents (e.g., compound 4c) enhance solubility and target affinity in antitubercular agents, whereas nitroimidazole derivatives (compound 22) improve anti-HIV activity .
Biological Activity
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction and other organic synthesis techniques. The synthesis typically involves the reaction of benzofuran derivatives with nitro-substituted amides, followed by esterification processes to obtain the final product.
Antidiabetic Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as α-glucosidase inhibitors . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to reduced blood glucose levels, making it a target for diabetes treatment.
- Inhibitory Potency : Compounds derived from benzofuran structures have shown significant inhibitory activity against α-glucosidase, with IC50 values ranging from 40.6 µM to 164.3 µM, compared to the standard drug acarbose with an IC50 of 750 µM .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method on various cell lines have been conducted to evaluate the safety profile of this compound. The results indicated that at concentrations up to 150 µM, the compound exhibited minimal cytotoxic effects on normal 3T3 cell lines, suggesting a favorable safety margin for further development .
Molecular docking studies have elucidated the interaction modes between this compound and α-glucosidase. The compound is believed to act as a competitive inhibitor , binding effectively to the active site of the enzyme and preventing substrate access, thereby inhibiting its activity .
Case Studies
- Study on Benzofuran Derivatives : A comprehensive study synthesized various benzofuran derivatives and evaluated their biological activities. Among these, this compound showed promising results in terms of enzyme inhibition and low cytotoxicity .
- Hybrid Compound Evaluation : In another investigation focusing on hybrid compounds containing benzofuran moieties, researchers found that modifications to the benzofuran structure could enhance biological activity while maintaining low toxicity levels .
Table 1: Biological Activity Comparison
| Compound | IC50 (µM) | Cytotoxicity (IC50 on 3T3 cells) |
|---|---|---|
| This compound | 40.6 - 164.3 | >150 |
| Acarbose | 750 | Not specified |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzofuran | Vilsmeier-Haack Reaction | Salicylaldehyde, Ethyl bromoacetate |
| Nitro substitution | Nitration | Nitric acid |
| Esterification | Esterification reaction | Ethanol, Acid catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
